molecular formula C9H11N7O2S B14010679 1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea CAS No. 90642-34-5

1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea

Cat. No.: B14010679
CAS No.: 90642-34-5
M. Wt: 281.30 g/mol
InChI Key: LCCSEEYLYJMAKG-UHFFFAOYSA-N
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Description

1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea is a complex organic compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Preparation Methods

The synthesis of 1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea involves multiple steps. The starting materials typically include 1-methyl-1-nitroso-urea and 6-sulfanylidene-3H-purine. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea can be compared with other similar compounds, such as:

    1-methyl-1-nitroso-urea: A simpler compound with similar nitroso and urea functional groups.

    6-sulfanylidene-3H-purine: A related compound with a purine ring and sulfur atom.

Properties

CAS No.

90642-34-5

Molecular Formula

C9H11N7O2S

Molecular Weight

281.30 g/mol

IUPAC Name

1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea

InChI

InChI=1S/C9H11N7O2S/c1-15(14-18)9(17)10-2-3-16-5-13-6-7(16)11-4-12-8(6)19/h4-5H,2-3H2,1H3,(H,10,17)(H,11,12,19)

InChI Key

LCCSEEYLYJMAKG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NCCN1C=NC2=C1NC=NC2=S)N=O

Origin of Product

United States

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